molecular formula C16H12ClN3O2 B10997535 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

Cat. No.: B10997535
M. Wt: 313.74 g/mol
InChI Key: XFDQADRGROESNI-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a quinoline derivative known for its significant biological and pharmacological activities. Quinoline derivatives have been extensively studied due to their versatile applications in medicinal chemistry, particularly in the development of anti-tubercular, anti-malarial, and anti-cancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-2-aminophenol with pyridine-2-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the quinoline core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to microbial enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for drug development .

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

6-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c17-10-4-5-14-12(7-10)15(21)13(9-19-14)16(22)20-8-11-3-1-2-6-18-11/h1-7,9H,8H2,(H,19,21)(H,20,22)

InChI Key

XFDQADRGROESNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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